molecular formula C16H12ClN3O3S B14813507 (2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide

(2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide

Cat. No.: B14813507
M. Wt: 361.8 g/mol
InChI Key: YRKKKEQYZYTXSM-RMKNXTFCSA-N
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Description

N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-nitrophenyl group, an amino-carbonothioyl linkage, and a phenylacrylamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide typically involves multiple steps, starting with the preparation of the 4-chloro-3-nitrophenylamine precursor. This precursor is then reacted with carbon disulfide and a suitable base to form the corresponding dithiocarbamate intermediate. The final step involves the reaction of this intermediate with 3-phenylacryloyl chloride under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro group can produce a variety of substituted derivatives.

Scientific Research Applications

N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-chloro-3-nitrophenyl)(phenyl)methanone
  • 4-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide
  • 3-(4-chloro-3-nitrophenyl)-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide

Uniqueness

N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C16H12ClN3O3S

Molecular Weight

361.8 g/mol

IUPAC Name

(E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C16H12ClN3O3S/c17-13-8-7-12(10-14(13)20(22)23)18-16(24)19-15(21)9-6-11-4-2-1-3-5-11/h1-10H,(H2,18,19,21,24)/b9-6+

InChI Key

YRKKKEQYZYTXSM-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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